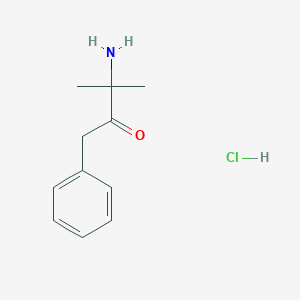
3-ethyl-5-formylbenzoic acid
Vue d'ensemble
Description
3-ethyl-5-formylbenzoic acid (EFA) is an organic compound with a molecular formula of C9H10O2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. EFA is a versatile compound that has a wide range of applications in both scientific research and industrial processes.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
3-Ethyl-5-formylbenzoic acid has been utilized in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of specific pyrrolidinones and isoindolinones. This process involves the transformation of 2-formylbenzoic acid into novel heterocyclic compounds, showcasing its versatility in organic synthesis (Katritzky et al., 2001).
Organic Phosphonates Synthesis
Another application involves the one-pot, three-component synthesis of racemic dialkyl phosphonates using 2-formylbenzoic acid. This methodology, facilitated by propylphosphonic anhydride, exemplifies the compound's utility in creating phosphonate derivatives, important in various chemical and biological contexts (Milen et al., 2016).
Enantioenriched Derivatives Creation
Furthermore, this compound has been instrumental in producing enantioenriched phthalide and isoindolinone derivatives. Utilizing catalysts like (+)-cinchonine, this approach demonstrates the compound's contribution to accessing optically active organic molecules, vital for medicinal chemistry and material science (Niedek et al., 2016).
Schiff Base Ligands Development
The compound is also a precursor in synthesizing Schiff base ligands through condensation with diamines. These ligands are crucial in coordination chemistry, serving as building blocks for metal complexes with varied applications, from catalysis to materials science (Cui Qing-xia, 2006).
Enzyme and Substrate Engineering
Research has also explored its use in enzyme and substrate engineering, particularly in enhancing the reactivity of transketolase with aromatic aldehydes. This application highlights the compound's role in biocatalysis, contributing to the development of more efficient and selective enzymatic processes (Payongsri et al., 2012).
Propriétés
IUPAC Name |
3-ethyl-5-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWCPWBTSYYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)





![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)


